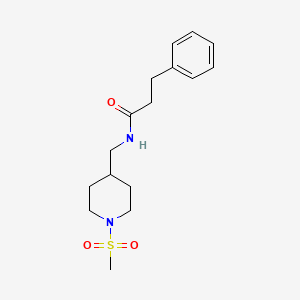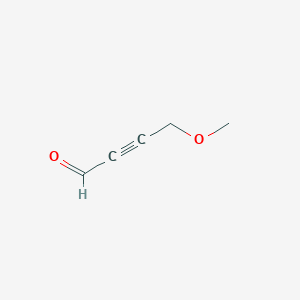
4-Methoxy-2-butynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-butynal is an organic compound that belongs to the class of aldehydes. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications.
Aplicaciones Científicas De Investigación
1. Metalation of Alkynes
4-Methoxy-2-butynal has been studied in the context of metalation of alkynes. The methoxymercuration reaction, a process involving the addition of mercury and methoxy groups to alkynes, has been investigated using various substrates, including 1,4-dimethoxy-2-butyne (Bassetti, Floris, & Spadafora, 1989).
2. Aroma Compounds in Fruits
4-Methoxy-2-butynal has been identified as an important sulfur-containing aroma compound in blackcurrant berries. Its presence in different cultivars of blackcurrants suggests a significant role in the aroma profile of these fruits (Jung, Fastowski, & Engel, 2016).
3. Organometallic Chemistry
The compound has applications in organometallic chemistry, as seen in the formation of allenes through PdII and PtII complexes. 4-Methoxy-1,2-butadiene, prepared from chloroprene, demonstrates the versatile nature of 4-Methoxy-2-butynal in synthesizing complex organic structures (Lukas, Visser, & Kouwenhoven, 1973).
4. Synthesis of Cyclic Carbonates
A novel methodology for synthesizing cyclic carbonates uses 4-Methoxy-2-butynal. This process, involving a palladium-catalyzed reaction, highlights the compound's utility in creating important industrial and pharmaceutical intermediates (Yoshida, Fujita, Ishii, & Ihara, 2003).
5. Electrochemical Applications
4-Methoxy-2-butynal plays a role in electrochemical studies, particularly in the hydrogenation of related compounds at a nickel surface. This demonstrates its potential in electrocatalytic applications (Bryan & Grimshaw, 1997).
6. Inactivation of Enzymes
The compound has been used in biochemical research, particularly in the study of enzyme inactivation. This involves its role as an inhibitor of bovine plasma amine oxidase, which could have implications for understanding enzyme mechanisms and designing drugs (Jeon, Sun, & Sayre, 2003).
Propiedades
IUPAC Name |
4-methoxybut-2-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-7-5-3-2-4-6/h4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJTXPHGQSEIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/no-structure.png)
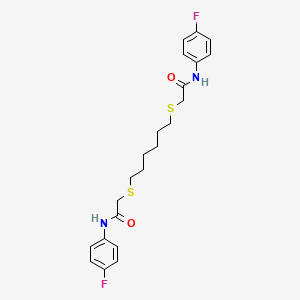
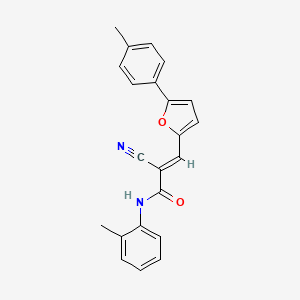
![3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2871295.png)
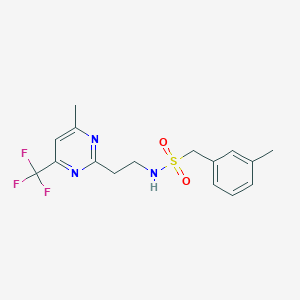
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)


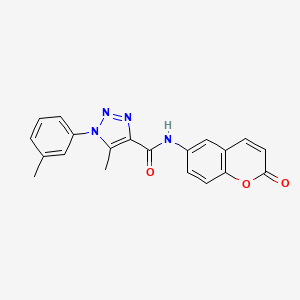
![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)
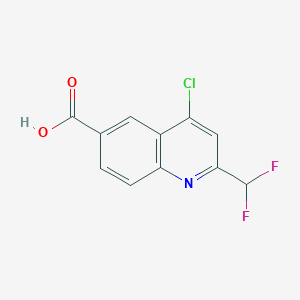
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2871312.png)

